
Cinchocaine N-Oxide
Descripción general
Descripción
Cinchocaine N-Oxide is a derivative of cinchocaine, an amide-type local anesthetic known for its potency and toxicity. Cinchocaine is primarily used for surface anesthesia and is one of the most potent long-acting local anesthetics.
Mecanismo De Acción
Target of Action
Cinchocaine N-Oxide, also known as 2-[(2-butoxyquinoline-4-carbonyl)amino]-N,N-diethylethanamine oxide or CID 11233694, is a local anesthetic . Its primary targets are the sodium channels present in the neuronal membrane . These channels play a crucial role in the initiation and conduction of nerve impulses.
Mode of Action
This compound acts by blocking the sodium channels, thereby decreasing the neuronal membrane’s permeability to sodium ions . This inhibition prevents the generation and conduction of nerve impulses, resulting in a loss of sensation in the local area where the drug is applied .
Biochemical Pathways
It is known that the drug’s action involves the inhibition of sodium ion channels, which disrupts the normal flow of sodium ions in neuronal cells . This disruption affects the propagation of nerve impulses, leading to a numbing effect in the local area.
Pharmacokinetics
As a local anesthetic, it is generally used for surface anesthesia and its parenteral use is restricted to spinal anesthesia . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties would largely depend on the route of administration and the specific formulation used.
Result of Action
The primary result of this compound’s action is local anesthesia . By blocking sodium channels and inhibiting nerve impulses, it causes a temporary loss of sensation in the area where it is applied. This makes it useful for procedures that require local or regional anesthesia.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-oxides typically involves the oxidation of tertiary amines. For cinchocaine N-oxide, common oxidizing agents include hydrogen peroxide, sodium perborate, and urea-hydrogen peroxide adduct (UHP). These reactions are often carried out under mild conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance efficiency and scalability. Catalysts such as titanium silicalite (TS-1) in the presence of hydrogen peroxide in methanol have been shown to be effective for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Cinchocaine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent amine.
Substitution: N-oxides can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and UHP are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher-order N-oxides, while reduction can regenerate the parent amine .
Aplicaciones Científicas De Investigación
Cinchocaine N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying N-oxide chemistry.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its anesthetic properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds
Comparación Con Compuestos Similares
Similar Compounds
Cinchocaine: The parent compound, known for its potent anesthetic properties.
Dibucaine: Another amide-type local anesthetic with similar uses and properties.
Lidocaine: A widely used local anesthetic with a different chemical structure but similar mechanism of action
Uniqueness
Cinchocaine N-oxide is unique due to the presence of the N-oxide group, which can alter its chemical reactivity and potentially enhance its stability and solubility. This modification may also influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
2-[(2-butoxyquinoline-4-carbonyl)amino]-N,N-diethylethanamine oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-4-7-14-26-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(25,5-2)6-3/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGGFQVASHFSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCC[N+](CC)(CC)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-[4-(4-fluorophenyl)-4-oxobutyl]pyridin-1-ium-4-yl]-1H-benzimidazol-2-one;chloride](/img/structure/B3179495.png)

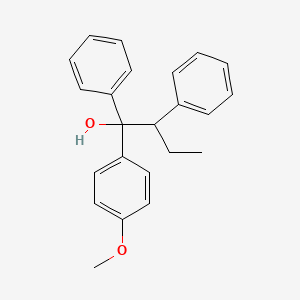
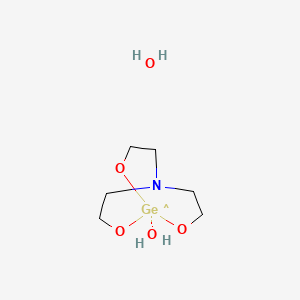
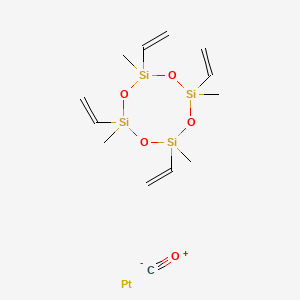
![2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole](/img/structure/B3179526.png)



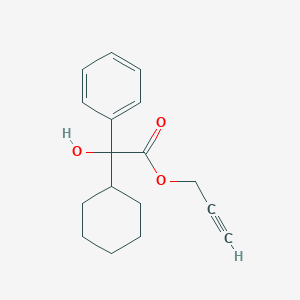
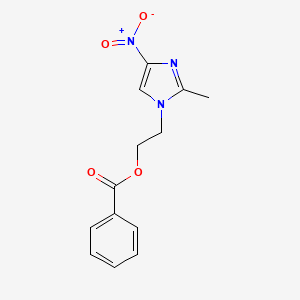
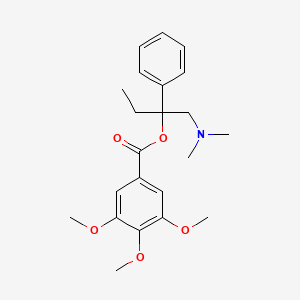
![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene](/img/structure/B3179587.png)
![(R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one](/img/structure/B3179600.png)
